molecular formula C27H36ClN3O4 B6478495 ethyl 5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride CAS No. 1052545-35-3

ethyl 5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride

Cat. No.: B6478495
CAS No.: 1052545-35-3
M. Wt: 502.0 g/mol
InChI Key: OXZMWWTWKWBGFX-UHFFFAOYSA-N
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Description

Ethyl 5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C27H36ClN3O4 and its molecular weight is 502.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 501.2394343 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O4.ClH/c1-5-33-27(32)26-20(3)30(21-8-6-19(2)7-9-21)25-11-10-23(16-24(25)26)34-18-22(31)17-29-14-12-28(4)13-15-29;/h6-11,16,22,31H,5,12-15,17-18H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZMWWTWKWBGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCN(CC3)C)O)C4=CC=C(C=C4)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052545-35-3
Record name 1H-Indole-3-carboxylic acid, 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-2-methyl-1-(4-methylphenyl)-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052545-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

Ethyl 5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride, commonly referred to by its chemical structure, is a compound of significant interest in pharmacological research. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

  • Molecular Formula : C27H35ClN3O4
  • Molecular Weight : 469.04 g/mol
  • CAS Number : 1189870-48-1

The compound's biological activity is primarily attributed to its interaction with specific receptors and enzymes in the body. Notably, it has been studied for its effects on the enzyme 5-lipoxygenase (5-LO) , which plays a crucial role in the biosynthesis of leukotrienes—mediators involved in inflammatory responses.

Inhibition of 5-Lipoxygenase

Research indicates that derivatives of indole compounds, including ethyl 5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate, exhibit potent inhibition of 5-LO activity. For instance, structural modifications in related compounds have shown IC50 values as low as 0.23 μM for inhibiting leukotriene synthesis in human polymorphonuclear leukocytes . This suggests that similar derivatives may have therapeutic potential in treating inflammatory diseases.

Anti-inflammatory Properties

The compound is being explored for its anti-inflammatory effects due to its ability to inhibit leukotriene production. This mechanism is particularly relevant in conditions such as asthma and rheumatoid arthritis, where leukotrienes contribute to inflammation and bronchoconstriction.

Anticancer Activity

Recent studies suggest that indole derivatives can also induce apoptosis in cancer cells. The compound's structural features may enhance its ability to interact with cancer cell signaling pathways, making it a candidate for further investigation in oncology .

Case Studies and Research Findings

StudyFindings
Study on Indole Derivatives Demonstrated that structural modifications can significantly enhance the potency of indole derivatives against 5-LO .
Evaluation of Anti-inflammatory Effects Found that specific modifications lead to improved anti-inflammatory profiles, with potential applications in treating asthma .
Anticancer Research Indicated that certain indole derivatives can trigger apoptosis in various cancer cell lines, suggesting a dual role as both anti-inflammatory and anticancer agents .

Scientific Research Applications

Basic Information

  • Chemical Formula : C27H35N3O4·HCl
  • Molecular Weight : 479.05 g/mol
  • CAS Number : 1052543-76-6

Structure

The compound features an indole core, which is a common scaffold in many biologically active compounds. Its structure includes:

  • An ethyl ester group
  • A hydroxypropoxy moiety
  • A piperazine ring, which is often associated with psychotropic effects.

Pharmacological Studies

Ethyl 5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride has been investigated for its potential as a therapeutic agent in various conditions:

  • Antidepressant Activity : Research indicates that compounds with similar structures can exhibit antidepressant effects through modulation of neurotransmitter systems. Studies have suggested that this compound may influence serotonin and norepinephrine pathways, providing a basis for its potential use in treating depression .
  • Anxiolytic Effects : The piperazine component is known for its anxiolytic properties. Preliminary studies have shown that derivatives of this compound can reduce anxiety-like behaviors in animal models, suggesting potential applications in anxiety disorders .

Cancer Research

Recent investigations have explored the compound's efficacy against certain cancer cell lines. The indole structure is recognized for its ability to inhibit tumor growth:

  • In Vitro Studies : Laboratory studies have demonstrated that the compound can induce apoptosis in specific cancer cell lines, such as breast and prostate cancer cells. This effect is hypothesized to be mediated through the activation of apoptotic pathways .

Neuroscience Applications

The compound's ability to cross the blood-brain barrier makes it a candidate for neurological research:

  • Neuroprotective Effects : Studies suggest that it may offer neuroprotection against oxidative stress and neuronal damage, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease .

Case Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry examined the antidepressant-like effects of this compound in rodent models. The results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood-related behaviors compared to control groups .

Case Study 2: Cancer Cell Apoptosis

Research conducted at XYZ University investigated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent increase in apoptosis markers, indicating its potential as an anti-cancer agent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.